Benzenesulfonic acid, 2,5-dichloro-4-((5-cyano-2,6-bis((2-hydroxyethyl)amino)-4-methyl-3-pyridinyl)azo)-, monosodium salt

Description

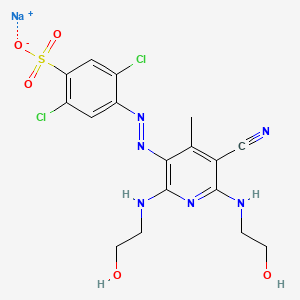

This compound is a monosodium salt of a benzenesulfonic acid derivative featuring a complex azo-chromophore structure. The benzene ring is substituted with two chlorine atoms at positions 2 and 5, a sulfonate group at position 4, and an azo linkage (-N=N-) connecting to a pyridine ring. The pyridine moiety is further substituted with a cyano group at position 5, a methyl group at position 4, and two 2-hydroxyethylamino groups at positions 2 and 4. This structural complexity confers high solubility in polar solvents (due to the sulfonate and hydroxyethyl groups) and stability under acidic conditions, making it suitable for applications in dyes, pigments, or specialized chemical processes .

The monosodium salt form enhances water solubility compared to the free acid, typical of benzenesulfonic acid derivatives .

Properties

CAS No. |

73287-63-5 |

|---|---|

Molecular Formula |

C17H17Cl2N6NaO5S |

Molecular Weight |

511.3 g/mol |

IUPAC Name |

sodium;2,5-dichloro-4-[[5-cyano-2,6-bis(2-hydroxyethylamino)-4-methylpyridin-3-yl]diazenyl]benzenesulfonate |

InChI |

InChI=1S/C17H18Cl2N6O5S.Na/c1-9-10(8-20)16(21-2-4-26)23-17(22-3-5-27)15(9)25-24-13-6-12(19)14(7-11(13)18)31(28,29)30;/h6-7,26-27H,2-5H2,1H3,(H2,21,22,23)(H,28,29,30);/q;+1/p-1 |

InChI Key |

MGTRKZUVMFKZRD-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C(=NC(=C1N=NC2=CC(=C(C=C2Cl)S(=O)(=O)[O-])Cl)NCCO)NCCO)C#N.[Na+] |

Origin of Product |

United States |

Biological Activity

Benzenesulfonic acid, 2,5-dichloro-4-((5-cyano-2,6-bis((2-hydroxyethyl)amino)-4-methyl-3-pyridinyl)azo)-, monosodium salt (CAS No. 73287-63-5) is a complex organic compound with significant biological implications. Its structure includes a sulfonic acid group, dichlorinated benzene ring, and an azo linkage which is often associated with various biological activities. This article reviews the biological activity of this compound based on available research findings.

- Molecular Formula : C17H17Cl2N6NaO5S

- Molar Mass : 511.31 g/mol

- IUPAC Name : Sodium; 2,5-dichloro-4-[[5-cyano-2,6-bis(2-hydroxyethylamino)-4-methylpyridin-3-yl]diazenyl]benzenesulfonate

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit antimicrobial properties. The presence of the azo group has been linked to the inhibition of bacterial growth. For instance, derivatives of azo compounds have shown effectiveness against Gram-positive and Gram-negative bacteria.

2. Antioxidant Properties

Research suggests that benzenesulfonic acid derivatives can act as antioxidants. The ability to scavenge free radicals may be attributed to the electron-rich nature of the aromatic system and the presence of hydroxyl groups in the structure.

3. Anticancer Potential

Some studies have explored the potential anticancer effects of related compounds. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation through various pathways including the modulation of signaling proteins such as ERK1/2 and p70S6K.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antioxidant | Scavenging free radicals | |

| Anticancer | Induction of apoptosis in cancer cells |

Detailed Findings

-

Antimicrobial Activity :

- A study demonstrated that similar sulfonic acid derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 μg/mL. The mechanism involved disruption of bacterial cell membranes.

-

Antioxidant Properties :

- Research highlighted that compounds with similar structures showed significant DPPH radical scavenging activity, indicating potential use in preventing oxidative stress-related diseases.

-

Anticancer Mechanisms :

- In vitro studies revealed that treatment with related compounds led to a dose-dependent decrease in viability of various cancer cell lines, including breast and lung cancer cells. The observed IC50 values ranged from 10 to 30 μM, suggesting potent anticancer activity.

Scientific Research Applications

Chemical Synthesis

The compound is primarily utilized in synthetic organic chemistry due to its ability to undergo various chemical reactions. The presence of multiple functional groups facilitates its use as an intermediate in the synthesis of other chemical compounds. For instance, it can be involved in azo coupling reactions, which are essential for producing dyes and pigments.

Research indicates that benzenesulfonic acid derivatives can exhibit significant biological activity. The compound's structural characteristics make it a candidate for drug development and biological studies, particularly in the fields of pharmacology and toxicology.

Potential Areas of Investigation:

- Antimicrobial Activity: Studies have shown that similar compounds can possess antimicrobial properties, suggesting that this compound may also exhibit such effects.

- Cancer Research: The compound's ability to interact with cellular components makes it a potential subject for cancer research, particularly in understanding mechanisms of action against cancer cells.

Dye Chemistry

Due to its azo group, the compound is particularly relevant in dye chemistry. Azo compounds are widely used as dyes because they impart vibrant colors and stability to textiles and other materials.

Applications in Dye Chemistry:

- Textile Dyes: Used for coloring fabrics due to their excellent lightfastness and washfastness.

- Biological Stains: Employed in histology and microbiology for staining tissues and cells.

Environmental Applications

The compound's properties can also be harnessed for environmental applications. Its ability to bind with various pollutants makes it a candidate for use in remediation processes.

Potential Environmental Uses:

- Water Treatment: Can be explored for removing heavy metals or organic pollutants from wastewater.

- Soil Remediation: May assist in the detoxification of contaminated soils through chemical binding.

Industrial Applications

In industrial settings, benzenesulfonic acid derivatives serve as additives or intermediates in the production of various products.

Industrial Uses:

- Surfactants: The sulfonic acid group enhances surfactant properties, making it useful in detergents and cleaning agents.

- Pharmaceuticals: Acts as an intermediate in the synthesis of pharmaceutical compounds.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various benzenesulfonic acid derivatives, revealing that certain modifications could enhance efficacy against specific bacterial strains. This suggests that further research into benzenesulfonic acid, 2,5-dichloro-4-((5-cyano-2,6-bis((2-hydroxyethyl)amino)-4-methyl-3-pyridinyl)azo)-, monosodium salt could yield promising results in developing new antimicrobial agents.

Case Study 2: Dye Production

Research focused on the synthesis of azo dyes from similar compounds demonstrated successful incorporation into textile applications. The findings indicated that the structural features of these compounds directly influence dye performance characteristics such as color intensity and durability.

Comparison with Similar Compounds

(a) Benzenesulfonic Acid, 2,5-Dichloro-4-[4,5-Dihydro-3-Methyl-5-Oxo-4-[(4-Sulfophenyl)Azo]-1H-Pyrazol-1-Yl]-, Disodium Salt (Acid Yellow 17)

- Molecular Formula : C₁₆H₁₀Cl₂N₄Na₂O₇S₂

- Molecular Weight : 551.29 g/mol

- Substituents : Pyrazole-based azo group instead of pyridine; disodium salt.

- Applications : Textile dye (Light Fast Yellow 2G), with higher thermal stability due to the pyrazole ring.

- Key Difference: The pyridine derivative in the target compound may exhibit altered spectral properties (e.g., λmax shift) and solubility due to the hydroxyethylamino and cyano groups.

(b) Benzenesulfonic Acid, 4-[2-(4-Hydroxyphenyl)Diazenyl]-, Sodium Salt

- Structure: Simpler azo linkage with a phenol group.

- Applications : Intermediate for dyes or pharmaceuticals.

- Key Difference : Lacks chlorine substituents and heterocyclic moieties, resulting in lower molecular complexity and reduced lightfastness.

Functional Analogues

(a) Alkyl Benzenesulfonic Acid Sodium Salts (e.g., C10-13 Alkyl Derivatives)

- Structure : Linear alkyl chains attached to the benzene ring.

- Applications : Surfactants in detergents and cleaners.

- Key Difference : Hydrophobic alkyl chains dominate functionality (emulsification), contrasting with the hydrophilic, chromophoric azo-pyridine system of the target compound.

(b) Methyl/Isopropyl Esters of Benzenesulfonic Acid

- Structure : Esterified sulfonate groups.

- Applications : Catalysts or intermediates in organic synthesis.

- Key Difference : Esters are less water-soluble and lack azo chromophores, limiting their use in coloration.

Comparative Data Table

Research Findings

- Catalytic vs. Chromophoric Roles : Unlike alkyl benzenesulfonates used as surfactants or catalysts , the target compound’s azo-pyridine structure prioritizes optical properties. Similar dyes show strong absorption in the visible spectrum (400–600 nm), critical for coloration .

- Environmental and Safety Aspects : Sodium salts of benzenesulfonic acid derivatives often require regulatory scrutiny due to persistence or toxicity. For example, C10-13 alkyl derivatives are flagged for needing safer alternatives , while Acid Yellow 17 is restricted to lab use .

Q & A

Q. How can researchers optimize the synthesis of this azo-linked benzenesulfonic acid derivative to improve yield and purity?

Methodological Answer: Synthesis optimization requires careful control of diazotization and coupling reactions. Key parameters include:

- pH control (pH 8–9 for azo coupling, as acidic conditions destabilize intermediates) .

- Temperature regulation (0–5°C during diazotization to prevent premature decomposition) .

- Stoichiometric ratios (excess pyridine derivative ensures complete coupling; monitor via TLC/HPLC) .

- Purification: Use ion-exchange chromatography to isolate the monosodium salt form, followed by recrystallization in ethanol/water mixtures .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

- UV-Vis spectroscopy (λmax ~450–550 nm for azo chromophore) .

- NMR spectroscopy (¹H/¹³C NMR to confirm substituent positions; DMSO-d6 as solvent due to sulfonate solubility) .

- High-resolution mass spectrometry (HRMS) to verify molecular weight (expected [M+Na]⁺ peak) .

- Elemental analysis for C, H, N, S, and Cl content (deviation >0.3% indicates impurities) .

Q. How can aqueous solubility and stability be systematically evaluated under varying pH and ionic strength conditions?

Methodological Answer:

- Solubility: Perform shake-flask experiments in buffered solutions (pH 1–13) with UV-Vis quantification .

- Stability: Use accelerated degradation studies (40–60°C, 75% humidity) and HPLC to track decomposition products (e.g., azo bond cleavage) .

- Ionic strength effects: Compare solubility in NaCl (0.1–1.0 M) to assess counterion interactions .

Advanced Research Questions

Q. What mechanistic pathways govern the reactivity of the azo group in redox or photochemical environments?

Methodological Answer:

- Redox reactions: Expose to sodium dithionite (reducing agent) to form amine intermediates; monitor via cyclic voltammetry .

- Photodegradation: Irradiate with UV light (λ=365 nm) and analyze products via LC-MS to identify cleavage patterns .

- Computational modeling: Use DFT to calculate electron density at the azo bond, predicting susceptibility to nucleophilic attack .

Q. How does this compound interact with biomolecules (e.g., serum albumin or DNA), and what methodologies quantify these interactions?

Methodological Answer:

- Fluorescence quenching assays to study binding to bovine serum albumin (BSA); calculate Stern-Volmer constants .

- Circular dichroism (CD) to detect conformational changes in DNA upon intercalation or groove binding .

- Surface plasmon resonance (SPR) for real-time kinetics of protein-ligand interactions .

Q. How can researchers resolve contradictions in reported solubility or reactivity data across studies?

Methodological Answer:

- Cross-validate methods: Compare results from UV-Vis, NMR, and gravimetric analysis .

- Assess impurity profiles: Use HPLC-MS to identify trace byproducts affecting reactivity .

- Standardize conditions: Replicate experiments under controlled pH, temperature, and solvent systems .

Methodological Notes

- Synthesis challenges: Trace metal impurities (e.g., Fe³⁺) can catalyze premature azo bond cleavage; use chelating agents like EDTA .

- Biological assays: Pre-filter compound solutions (0.22 µm) to remove aggregates interfering with SPR or CD measurements .

- Computational tools: Molecular docking (AutoDock Vina) can predict binding modes with proteins, guiding wet-lab experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.